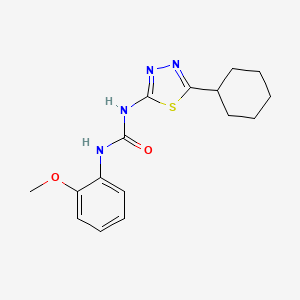![molecular formula C18H20N2O4 B5805163 2-[3-(acetylamino)phenoxy]-N-(4-ethoxyphenyl)acetamide](/img/structure/B5805163.png)
2-[3-(acetylamino)phenoxy]-N-(4-ethoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[3-(acetylamino)phenoxy]-N-(4-ethoxyphenyl)acetamide, commonly known as ACPA, is a chemical compound that has gained significant attention in the field of scientific research. ACPA belongs to the class of compounds known as CB1 receptor antagonists and has been studied for its potential therapeutic benefits in various medical conditions.
作用機序
ACPA acts as a CB1 receptor antagonist and binds to the CB1 receptor in the brain and peripheral nervous system. This binding blocks the activity of the CB1 receptor, which results in the reduction of inflammation and pain.
Biochemical and Physiological Effects:
ACPA has been found to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and increase the production of anti-inflammatory cytokines. ACPA has also been found to reduce oxidative stress and protect neurons from damage.
実験室実験の利点と制限
One of the advantages of using ACPA in lab experiments is that it has a high affinity for the CB1 receptor, which makes it a potent antagonist. ACPA is also relatively stable and can be used in long-term experiments. However, one of the limitations of using ACPA is that it can have off-target effects, which can complicate the interpretation of results.
将来の方向性
There are several future directions for the study of ACPA. One area of interest is the potential use of ACPA in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is the study of ACPA in pain management, as it has been shown to have analgesic properties. Additionally, further research is needed to understand the potential off-target effects of ACPA and how they may impact the interpretation of results in lab experiments.
Conclusion:
In conclusion, ACPA is a chemical compound that has shown promising results in scientific research for its potential therapeutic benefits in various medical conditions. Its high affinity for the CB1 receptor and potent antagonist properties make it a valuable tool in lab experiments. However, further research is needed to fully understand its potential off-target effects and its use in the treatment of various medical conditions.
合成法
The synthesis of ACPA involves a multi-step process that includes the reaction of 2-bromoanisole with 3-nitrophenol to form 2-(3-nitrophenoxy)anisole. This intermediate is then reduced with tin and hydrochloric acid to form 2-(3-aminophenoxy)anisole. The final step involves the reaction of 2-(3-aminophenoxy)anisole with ethyl 4-bromobenzyl ether and acetic anhydride to form ACPA.
科学的研究の応用
ACPA has been studied for its potential therapeutic benefits in various medical conditions. It has been found to have anti-inflammatory, analgesic, and neuroprotective properties. ACPA has been studied in animal models of multiple sclerosis, Parkinson's disease, and Alzheimer's disease, and has shown promising results in reducing inflammation and protecting neurons.
特性
IUPAC Name |
2-(3-acetamidophenoxy)-N-(4-ethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4/c1-3-23-16-9-7-14(8-10-16)20-18(22)12-24-17-6-4-5-15(11-17)19-13(2)21/h4-11H,3,12H2,1-2H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJGYEOSWUSUHDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)COC2=CC=CC(=C2)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(acetylamino)phenoxy]-N-(4-ethoxyphenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl [2-(ethylthio)-1H-benzimidazol-1-yl]acetate](/img/structure/B5805081.png)

![N-[(benzylamino)carbonyl]-2-fluorobenzamide](/img/structure/B5805114.png)
![4-tert-butyl-N-[2-(butyrylamino)phenyl]benzamide](/img/structure/B5805130.png)


![N-allyl-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5805146.png)
![1-[2-(5-bromo-2-methoxyphenyl)-1-hydroxy-4-methyl-1H-imidazol-5-yl]ethanone](/img/structure/B5805152.png)
![3-{[4-(4-isopropylphenyl)-1,3-thiazol-2-yl]amino}benzoic acid](/img/structure/B5805158.png)



![2-methyl-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]propanamide](/img/structure/B5805178.png)
![N,4-dimethyl-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5805179.png)